molecular formula C20H22N2O4 B1219292 N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide

N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide

Cat. No. B1219292
M. Wt: 354.4 g/mol
InChI Key: PTFVLKUZOCJAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide is an amidobenzoic acid.

Scientific Research Applications

Synthesis and Biological Activity

A study by Deng et al. (2016) focused on the design and synthesis of new pyrazole amide derivatives, including compounds structurally related to N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide. These compounds showed promising insecticidal activity, particularly against Helicoverpa armigera, indicating potential applications in pest control (Deng et al., 2016).

Pseudopeptidic and Benzodiazepine Synthesis

Lecinska et al. (2010) described the synthesis of pseudopeptidic derivatives, including those related to the chemical structure , which can be useful in new drug design. This research indicates the potential utility of these compounds in medicinal chemistry and drug development (Lecinska et al., 2010).

Insecticidal Analogues

Sawada et al. (2003) synthesized benzoheterocyclic analogues with structures similar to N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide. These analogues demonstrated high insecticidal activities, suggesting the potential application of similar compounds in the field of insecticide development (Sawada et al., 2003).

Amino Acid Derivatives in Anticancer Therapy

Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives related to the chemical structure . Some of these compounds showed cytotoxicity against human cancer cell lines, indicating their potential use in designing new anticancer agents (Kumar et al., 2009).

Potential Therapeutical Compounds

Bozzo et al. (2003) investigated compounds structurally related to N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide, focusing on their potential as precursors for therapeutic compounds. This research suggests the relevance of such chemical structures in drug discovery (Bozzo et al., 2003).

properties

Product Name

N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-(tert-butylcarbamoyl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C20H22N2O4/c1-20(2,3)22-18(23)13-8-10-14(11-9-13)21-19(24)17-12-25-15-6-4-5-7-16(15)26-17/h4-11,17H,12H2,1-3H3,(H,21,24)(H,22,23)

InChI Key

PTFVLKUZOCJAQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2COC3=CC=CC=C3O2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[4-[(tert-butylamino)-oxomethyl]phenyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.